2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

medicinal chemistry physicochemical profiling structure–activity relationship

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid (CAS 2386413-54-1) is a triply‑functionalized phenylacetic acid. Unlike simpler halo‑nitro or methoxy‑nitro congeners, it incorporates three electronically orthogonal substituents on a single aromatic ring: an ortho‑bromine (metal‑halogen exchange / cross‑coupling handle), a para‑methoxy (electron‑donating, H‑bond acceptor), and a meta‑nitro group (electron‑withdrawing, reducible to amine).

Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
Cat. No. B13490140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid
Molecular FormulaC9H8BrNO5
Molecular Weight290.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13)
InChIKeyBDXAMVWGHZWZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic Acid Is a Distinctive Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid (CAS 2386413-54-1) is a triply‑functionalized phenylacetic acid [1]. Unlike simpler halo‑nitro or methoxy‑nitro congeners, it incorporates three electronically orthogonal substituents on a single aromatic ring: an ortho‑bromine (metal‑halogen exchange / cross‑coupling handle), a para‑methoxy (electron‑donating, H‑bond acceptor), and a meta‑nitro group (electron‑withdrawing, reducible to amine). This unique combination imparts a distinctive reactivity and interaction profile that is not recapitulated by any common commercial analog, making it a high‑value intermediate for programs requiring sequential chemoselective transformations.

Critical Structural Features of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic Acid That Preclude Direct Replacement by Common Analogs


Attempts to replace 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid with generic 2‑bromo‑4‑nitrophenylacetic acid, 2‑bromo‑4‑methoxyphenylacetic acid, or non‑brominated methoxy‑nitrophenylacetic acids unavoidably sacrifice at least one functional handle. The absence of the methoxy group abolishes a key H‑bond acceptor site and reduces topological polar surface area, altering target engagement [1]. Removal of the nitro group eliminates the strong electron‑withdrawing character required for nitro‑reductase‑mediated activation or downstream reduction chemistry. Omission of the bromine atom removes the sole heavy‑halogen handle for palladium‑catalyzed cross‑coupling, drastically narrowing synthetic utility. The quantitative evidence below demonstrates that each substituent contributes measurably to the compound’s property space, and that no single analog recovers the full set of features simultaneously.

Head‑to‑Head Property Comparison of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic Acid Versus Its Closest Analogs


Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Define a Unique Interaction Fingerprint

Compared with the des‑methoxy analog 2-(2-bromo-4-nitrophenyl)acetic acid, the target compound possesses one additional hydrogen‑bond acceptor (5 vs. 4) arising from the methoxy oxygen [1][2]. This increases topological polar surface area (TPSA) from 86.4 Ų to 92.4 Ų, a difference of 6.0 Ų, while maintaining identical XLogP3‑AA (1.9). The heightened H‑bond capacity and TPSA can enhance target recognition and improve solubility without compromising lipophilicity, an advantage for fragment‑based drug discovery.

medicinal chemistry physicochemical profiling structure–activity relationship

Higher Molecular Weight and Heavy‑Atom Count Drive Refined Pharmacophore Bulk

The target compound has a molecular weight of 290.07 g/mol, which is 30.03 Da (11.6%) greater than the des‑methoxy analog (260.04 g/mol) [1][2]. This mass increment is accompanied by an increase of two heavy atoms (16 vs. 14), reflecting the additional O and C of the methoxy group. The heavier framework can favorably occupy larger binding pockets while preserving a compact rotatable bond profile (3 vs. 2).

drug design molecular recognition pharmacophore modeling

Retained Lipophilicity Despite Increased Polar Functionality

Remarkably, despite the addition of the polar methoxy group, the XLogP3‑AA value of the target compound remains 1.9, identical to that of 2-(2-bromo-4-nitrophenyl)acetic acid [1][2]. This indicates that the methoxy substituent increases H‑bond capacity and TPSA without incurring a lipophilicity penalty, a desirable combination for balancing solubility and membrane permeability.

ADME profiling lipophilicity optimization drug-likeness

Three Orthogonal Reactive Handles Enable Sequential Chemoselective Transformations

Unlike the des‑bromo analog 2-(4-methoxy-5-nitrophenyl)acetic acid (C9H9NO5, MW 211.17 g/mol) [1], the target compound carries a heavy bromine atom at the ortho position. This bromine serves as a robust handle for Pd‑catalyzed Suzuki, Buchwald‑Hartwig, or Ullmann couplings while the nitro and methoxy groups remain intact. The bromine also acts as an ortho‑directing group for electrophilic aromatic substitution, enabling regioselective late‑stage diversification not possible with non‑brominated analogs. The presence of three electronically distinct substituents (Br, OMe, NO₂) allows three tiers of chemoselective reactivity in a single molecule.

synthetic methodology chemoselective functionalization building block versatility

Enhanced Conformational Flexibility Relative to Des‑Methoxy Analog

The target compound possesses three rotatable bonds (acetic acid side‑chain C–C plus two bonds linking the ring to the side‑chain), versus two for 2-(2-bromo-4-nitrophenyl)acetic acid [1][2]. The extra rotatable bond arises from the methoxy group, which can adopt multiple low‑energy conformations. Increased conformational sampling can enhance induced‑fit binding to flexible protein targets.

conformational analysis molecular flexibility entropy-driven binding

Nitro Group Enables Bio‑reductive Activation Pathway Absent in Non‑Nitro Analogs

The nitro group present in the target compound is the key structural element required for enzymatic reduction by nitroreductases, a mechanism exploited in hypoxia‑activated prodrugs and antibacterial agents [1]. The des‑nitro analog 2-(2-bromo-4-methoxyphenyl)acetic acid lacks this functionality entirely, precluding participation in bio‑reductive activation pathways. While quantitative kinetic data for this specific compound are not yet published, the class‑level inference is that the nitro moiety is indispensable for any application requiring reductive bio‑activation.

prodrug design hypoxia-activated prodrugs nitroreductase

High‑Value Procurement Scenarios for 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic Acid


Medicinal Chemistry Fragment‑Based Lead Generation Requiring Simultaneous H‑Bond Capacity and Cross‑Coupling Handle

The compound’s five H‑bond acceptors and elevated TPSA (92.4 Ų) make it a suitable fragment for targeting polar enzyme active sites, while the bromine atom permits rapid SAR exploration via Suzuki coupling [1]. Procurement teams should select this scaffold over des‑methoxy or non‑brominated analogs when both properties are required.

Synthesis of Hypoxia‑Activated Prodrugs and Nitroreductase‑Dependent Therapeutics

The nitro group enables bio‑reductive activation, a mechanism validated across multiple halo‑nitro compound series [3]. The additional methoxy group allows fine‑tuning of electronic effects on the nitro reduction potential without losing the bromine handle needed for prodrug conjugation. Non‑nitro analogs cannot serve this purpose.

Multi‑Step Diversity‑Oriented Synthesis Requiring Three Chemoselective Functionalization Sites

The simultaneous presence of Br, OMe, and NO₂ enables three orthogonal synthetic transformations in sequence: (i) Pd‑catalyzed cross‑coupling at Br, (ii) reduction of NO₂ to NH₂, and (iii) demethylation of OMe to OH [1]. No single commercially common analog offers this exact triad of reactive handles, reducing the number of synthetic steps required to reach complex target architectures.

Physicochemical Property Optimization Programs Balancing Lipophilicity and Polarity

With an XLogP3‑AA of 1.9, identical to the des‑methoxy analog but with superior H‑bond capacity and TPSA, the compound allows medicinal chemists to increase polarity without altering logP [1][2]. This property profile is valuable when optimizing for solubility, permeability, and off‑target promiscuity simultaneously.

Quote Request

Request a Quote for 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.